N-({4-[3-(2-hydroxyethyl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide
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Overview
Description
N-({4-[3-(2-hydroxyethyl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide is a complex organic compound with the molecular formula C18H24N2O3. This compound is characterized by the presence of a piperidine ring, a phenyl group, and an amide linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[3-(2-hydroxyethyl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with a phenyl group-containing intermediate. The final step involves the formation of the amide linkage through a condensation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced techniques such as microwave-assisted organic synthesis (MAOS) to increase efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
N-({4-[3-(2-hydroxyethyl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-({4-[3-(2-hydroxyethyl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide is utilized in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-({4-[3-(2-hydroxyethyl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Another compound with a phenyl group and carboxylic acid functionality.
Pyrrolidine derivatives: Compounds with a similar nitrogen-containing ring structure.
Uniqueness
N-({4-[3-(2-hydroxyethyl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[[4-[3-(2-hydroxyethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-17(22)19-12-14-5-7-16(8-6-14)18(23)20-10-3-4-15(13-20)9-11-21/h2,5-8,15,21H,1,3-4,9-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYSIHQYLIBCMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCCC(C2)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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